molecular formula C18H26ClN3O3 B2377272 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide CAS No. 1241269-69-1

2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide

Cat. No.: B2377272
CAS No.: 1241269-69-1
M. Wt: 367.87
InChI Key: FDHGMLFLJIOSDL-UHFFFAOYSA-N
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Description

2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a complex structure with multiple functional groups, making it a versatile candidate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 3-chloro-2-(2-ethoxyethoxy)aniline with an appropriate acylating agent to form an intermediate amide.

    Introduction of the Cyano Group: The intermediate is then reacted with a cyano-containing reagent, such as 1-cyano-1,2-dimethylpropylamine, under controlled conditions to introduce the cyano group.

    Final Coupling: The final step involves coupling the intermediate with acetic anhydride or a similar reagent to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, automated reaction systems, and stringent purification processes to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The chloro group in the compound can be substituted with other nucleophiles under appropriate conditions, leading to a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Biology: The compound is used in biochemical assays to study enzyme interactions and cellular responses.

    Materials Science: It is explored for its potential use in the synthesis of advanced materials with unique properties, such as polymers and nanomaterials.

    Industry: The compound is used as an intermediate in the synthesis of other complex organic molecules, contributing to the development of new industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[3-chloro-2-(2-methoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide
  • 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)propionamide

Uniqueness

Compared to similar compounds, 2-{[3-chloro-2-(2-ethoxyethoxy)phenyl]amino}-N-(1-cyano-1,2-dimethylpropyl)acetamide may exhibit unique properties due to the specific arrangement of its functional groups. This can result in distinct reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[3-chloro-2-(2-ethoxyethoxy)anilino]-N-(2-cyano-3-methylbutan-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-5-24-9-10-25-17-14(19)7-6-8-15(17)21-11-16(23)22-18(4,12-20)13(2)3/h6-8,13,21H,5,9-11H2,1-4H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDHGMLFLJIOSDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=C(C=CC=C1Cl)NCC(=O)NC(C)(C#N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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